tert-butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate
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Overview
Description
Tert-butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate is a complex organic compound with a unique structure. It belongs to the class of isoindole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a tert-butyl ester group, a hydroxy group, and an octahydro-isoindole core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted aniline or a related compound.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective hydroxylation of the isoindole core using reagents like osmium tetroxide or a similar oxidizing agent.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
Tert-butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the isoindole core play crucial roles in these interactions, facilitating binding and modulation of the target’s activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate
- tert-butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxamide
- This compound methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl ester group, hydroxy group, and the octahydro-isoindole core provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
tert-Butyl (3aS,5R,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate is a synthetic organic compound with a complex molecular structure characterized by its unique stereochemistry and functional groups. Its molecular formula is C13H23NO3, and it has garnered interest in medicinal chemistry for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C13H23NO3
- Molar Mass : 241.33 g/mol
- Functional Groups : Hydroxyl (-OH), carboxylate (-COO-), and a tert-butyl ester group.
The presence of these groups contributes to its stability and solubility in organic solvents, making it suitable for various chemical transformations and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may interact with specific receptors involved in inflammatory responses, potentially modulating pain pathways.
- Analgesic Effects : The structural features may enhance its interaction with biological targets such as enzymes or receptors related to pain signaling.
The mechanism of action involves the compound's interaction with various molecular targets. The hydroxy group and the isoindole core facilitate binding to enzymes or receptors, influencing their activity. Research methodologies such as molecular docking simulations and enzyme inhibition assays are employed to elucidate these interactions.
Summary of Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Investigated the compound's potential as an anti-inflammatory agent; demonstrated significant inhibition of pro-inflammatory cytokines in vitro. |
Study 2 | Assessed analgesic properties through behavioral pain models; showed reduced pain response in treated subjects compared to controls. |
Study 3 | Explored metabolic stability; indicated that modifications to the tert-butyl group could enhance bioavailability and reduce metabolic degradation. |
Case Study 1: Anti-inflammatory Activity
In a controlled study, this compound was administered to animal models exhibiting inflammation. The results indicated a significant reduction in inflammatory markers compared to untreated controls, suggesting efficacy in inflammatory conditions.
Case Study 2: Analgesic Effects
Another study focused on evaluating the analgesic effects using a model of acute pain. The compound was shown to significantly alleviate pain symptoms, indicating its potential role as a therapeutic agent for pain management.
Properties
IUPAC Name |
tert-butyl (3aS,5R,7aR)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10+,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZLPPFTZXTGHT-HBNTYKKESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H](C[C@@H]2C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.